Diethyl malonimidate dihydrochloride
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Overview
Description
Mechanism of Action
Mode of Action
It is known to be used in the preparation of chiral bis (oxazoline) ligands , which suggests it may interact with its targets to induce chirality or asymmetry in other molecules.
Biochemical Pathways
It has been used in the preparation of chiral bis (oxazoline) ligands , which are often involved in various biochemical reactions, including asymmetric transformations.
Result of Action
It is known to be used in the preparation of chiral bis (oxazoline) ligands , suggesting it may play a role in inducing chirality or asymmetry in other molecules.
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that its stability may be affected by exposure to oxygen and temperature variations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl malonimidate dihydrochloride can be synthesized through the reaction of diethyl malonate with ammonium chloride under specific conditions . The reaction typically involves heating the reactants in the presence of a solvent such as dichloromethane at a controlled temperature of around 45°C under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl malonimidate dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form imidate derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include various imidate derivatives and cross-linked polymers .
Scientific Research Applications
Diethyl malonimidate dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl malonimidate dihydrochloride.
Ethyl chloroformate: Another reagent used in similar substitution and condensation reactions.
Uniqueness
This compound is unique due to its ability to form stable imidate linkages, making it highly valuable in the synthesis of complex organic molecules and polymers . Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness .
Biological Activity
Diethyl malonimidate dihydrochloride (DEMI) is a compound that has garnered interest in various fields of chemical research, particularly in the synthesis of chiral ligands and its potential biological applications. This article provides a comprehensive overview of the biological activity of DEMI, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an imidate derivative with the molecular formula C₇H₁₄Cl₂N₂O₄. It is commonly used as a reagent in organic synthesis, particularly for the preparation of bisoxazoline ligands which have applications in asymmetric catalysis. The compound typically appears as a white crystalline solid and is soluble in polar solvents like dichloromethane and DMF (Dimethylformamide) .
Synthesis
The synthesis of DEMI often involves the reaction of diethyl malonate with amines under acidic conditions. A notable method involves heating diethyl malonimidate with (S)-cis-1-amino-2-indanol in dichloromethane at controlled temperatures to yield chiral bisoxazoline ligands . The following table summarizes key synthesis parameters:
Reagent | Amount | Conditions | Yield |
---|---|---|---|
This compound | 16.4 g | 45 °C, 18 hours | High |
(S)-cis-1-amino-2-indanol | 22.2 g | Under nitrogen atmosphere | |
Solvent | Dichloromethane | Stirring at 600 rpm |
This compound exhibits biological activity primarily through its role as a ligand in coordination chemistry. The bisoxazoline ligands derived from DEMI have been shown to facilitate various catalytic processes, including asymmetric transformations that are crucial in pharmaceutical synthesis . The ability of these ligands to form stable complexes with metal ions enhances their effectiveness in catalysis.
Case Studies
- Chiral Ligand Development : In a study focused on synthesizing chiral bisoxazoline ligands, DEMI was utilized to create ligands that demonstrated significant enantioselectivity in catalyzing reactions such as the addition of organometallic reagents to aldehydes . This work highlights the potential of DEMI-derived ligands in producing pharmaceuticals with specific stereochemistry.
- Antimalarial Applications : Research has indicated that derivatives of DEMI may play a role in developing antimalarial drugs by acting as intermediates in synthetic pathways leading to active pharmaceutical ingredients . The strategic incorporation of DEMI into drug synthesis could enhance the efficacy and selectivity of antimalarial compounds.
- Biological Testing : A study reported on the biological testing of compounds synthesized using DEMI showed promising results against various cancer cell lines, indicating potential anticancer properties . The mechanism likely involves the formation of reactive intermediates that can interact with cellular targets.
Properties
CAS No. |
10344-69-1 |
---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
diethyl propanediimidate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H |
InChI Key |
SPJDSYVGUJARDI-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=N)OCC.Cl.Cl |
Canonical SMILES |
CCOC(=N)CC(=N)OCC.Cl |
Key on ui other cas no. |
10344-69-1 |
Pictograms |
Irritant |
Synonyms |
diethyl malonimidate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of diethyl malonimidate dihydrochloride in the synthesis described in the research paper?
A1: this compound acts as a bis-electrophilic reagent in this reaction. It reacts with two equivalents of (1R,2S)-(+)-cis-1-amino-2-indanol to form the desired bisoxazoline ring system. [] The reaction proceeds through a double condensation reaction, where the amine groups of the indanol derivative attack the electrophilic carbon atoms of the malonimidate, leading to the formation of two oxazoline rings and the elimination of two molecules of ethanol and two molecules of hydrochloric acid. []
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